2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol, with the chemical formula and a molecular weight of approximately 185.26 g/mol, is a bicyclic compound characterized by its unique structural features, including an oxabicyclo framework and an amino alcohol functional group. This compound is categorized under the class of bicyclic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is also identified by its CAS number 1935614-40-6 and MDL number MFCD31427569 .
The chemical reactivity of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol can be attributed to the presence of both the amino and alcohol functional groups. These groups can participate in various reactions, such as:
These reactions are essential for modifying the compound's structure to enhance its biological activity or facilitate its synthesis.
Further research is needed to fully elucidate the specific biological effects of this compound.
Synthesis of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol can be achieved through several methods:
Each method may vary in terms of yield, purity, and complexity, necessitating optimization for specific applications.
The potential applications of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol include:
Interaction studies involving 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol would typically focus on:
Such studies are essential for determining the pharmacokinetic and pharmacodynamic profiles of this compound.
Several compounds share structural similarities with 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Aminopropan-2-ol | 5984-75-5 | Simple amino alcohol; used as a building block |
| 3-(2-Aminoethyl)-2-methyloxolan-3-ol | 1543877-55-9 | Contains a methyloxolan ring; potential surfactant |
| 4-Hydroxyproline | 1470-95-3 | Amino acid derivative; involved in collagen synthesis |
The uniqueness of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol lies in its specific bicyclic structure combined with an amino alcohol functionality, which may confer distinct biological activities not present in simpler analogs like 1-Aminopropan-2-ol or other related compounds. Its potential applications in pharmaceuticals and cosmetics further highlight its significance in chemical research and development.